[4-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] naphthalene-1-carboxylate
Description
The compound [4-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] naphthalene-1-carboxylate features a conjugated enone system with a cyano group at the α-position and a 2-nitroanilino substituent. The ethoxyphenyl moiety is esterified with naphthalene-1-carboxylic acid, contributing to its planar aromatic structure.
Properties
IUPAC Name |
[4-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] naphthalene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H21N3O6/c1-2-37-27-17-19(16-21(18-30)28(33)31-24-12-5-6-13-25(24)32(35)36)14-15-26(27)38-29(34)23-11-7-9-20-8-3-4-10-22(20)23/h3-17H,2H2,1H3,(H,31,33)/b21-16+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKJAWDBTXFBIQ-LTGZKZEYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2[N+](=O)[O-])OC(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2[N+](=O)[O-])OC(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H21N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [4-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] naphthalene-1-carboxylate is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates various bioactive substructures, suggesting possible interactions with biological targets that could lead to therapeutic applications.
Structural Overview
The molecular formula of this compound is , and it has a molecular weight of approximately 517.494 g/mol. The compound features multiple functional groups, including:
- Cyano group : Potentially enhancing biological interactions.
- Nitroaniline moiety : Associated with cytotoxic effects against cancer cell lines.
- Ethoxy and carboxylate groups : Contributing to solubility and reactivity.
The biological activity of this compound is hypothesized to be mediated through several mechanisms:
- Enzyme Inhibition : The cyano and nitrophenyl groups may interact with specific enzymes, inhibiting their activity and disrupting cellular processes.
- Cytotoxicity : Preliminary studies indicate that similar compounds exhibit cytotoxic effects against various cancer cell lines, suggesting this compound may also possess anticancer properties.
- Antibacterial Activity : Compounds with analogous structures have shown antibacterial effects, which could be relevant for this compound as well.
Anticancer Activity
A study examining chalcone derivatives, which share structural similarities with our compound, found significant cytotoxic effects against HeLa cells (cervical cancer line) with IC50 values ranging from 31.75 to 49.04 µg/mL . This suggests that our compound may also exhibit potent anticancer activity due to its structural characteristics.
Antimicrobial Properties
Research on related compounds indicates potential antibacterial activity, particularly against biofilm-forming bacteria. For instance, chalcone derivatives have been shown to inhibit biofilm formation without affecting bacterial growth directly . This aspect may be crucial for developing therapeutic agents targeting resistant bacterial strains.
Data Table of Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Nitroaniline | Nitro group on aniline | Antibacterial |
| Methoxybenzoate derivatives | Ester functional groups | Anticancer |
| Chalcone derivatives | Cyano groups | Antioxidant, Cytotoxic |
Case Studies
- Cytotoxicity Assessment : A recent study evaluated the cytotoxic effects of various chalcone derivatives, revealing a strong correlation between the number of methoxy groups and reduced cytotoxic activity. The most effective derivative had an IC50 of 31.75 µg/mL against HeLa cells .
- Antibiofilm Activity : Another study highlighted the ability of specific chalcones to inhibit biofilm formation in Haemophilus influenzae strains, suggesting that similar mechanisms could be explored for our compound .
Scientific Research Applications
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 537.528 g/mol. It contains multiple functional groups, including a cyano group, an ethoxyphenyl moiety, and a naphthalene carboxylate structure, which contribute to its reactivity and biological activity.
Preliminary studies indicate that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Properties : The presence of the nitroaniline moiety suggests potential antibacterial and antifungal activities.
- Anticancer Activity : Similar compounds have shown cytotoxic effects against various cancer cell lines, indicating that this compound may also possess anticancer properties.
Research Applications
The compound's unique structure suggests several potential applications in research:
- Drug Development : Its bioactive substructures make it a candidate for further optimization as a therapeutic agent.
- Material Science : The chemical properties may allow for applications in developing new materials with specific functionalities.
Several case studies have explored similar compounds:
- Anticancer Activity : A study on related nitroaniline derivatives demonstrated significant cytotoxicity against breast cancer cell lines, suggesting that modifications to the structure could enhance efficacy.
- Antimicrobial Studies : Research on related compounds indicated broad-spectrum antibacterial activity, highlighting the potential for this compound in treating infections.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest structural analogs include:
Ethyl 4-[(1E)-2-cyano-3-(6-methoxy-1,3-benzothiazol-2-ylamino)-3-oxoprop-1-enyl]-1H-pyrrole-2-carboxylate (7b) : Replaces the 2-nitroanilino group with a benzothiazolylamino moiety. Exhibits a higher melting point (229–231°C vs. ~140–160°C for nitroanilino derivatives), likely due to increased hydrogen-bonding capacity. The methoxy group enhances solubility compared to nitro substituents.
4-((E)-3-(4-Methoxyphenyl)-3-oxoprop-1-enyl) phenyl benzoate (2d) : Lacks the cyano and nitro groups, instead featuring a methoxyphenyl and benzoate ester. Higher yield (95.9% vs. typically lower yields for nitro-containing compounds), reflecting reduced steric and electronic hindrance during synthesis.
Ethyl (2EZ)-2-cyano-3-(methylthio)-3-(2-nitroanilino)prop-2-enoate : Substitutes the ethoxyphenyl-naphthalene carboxylate with a methylthio-ester group. The methylthio group may increase hydrophobicity, altering bioavailability.
Physical and Spectral Properties
- Spectroscopic Signatures: The cyano group (~2200 cm⁻¹ in IR) and nitro group (~1520–1350 cm⁻¹) would dominate its spectral profile, contrasting with methoxy (2850 cm⁻¹) or benzothiazole (C=N stretch at ~1600 cm⁻¹) signals in analogs .
Q & A
Q. What are the recommended synthetic routes for preparing [4-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] naphthalene-1-carboxylate, and how can intermediates be characterized?
Synthesis typically involves multi-step reactions starting with functionalized naphthalene derivatives. For example:
- Step 1 : Esterification of naphthalene-1-carboxylic acid with a phenolic hydroxyl group under alkaline conditions (e.g., using thionyl chloride or DCC coupling agents) .
- Step 2 : Introduction of the enone (α,β-unsaturated ketone) moiety via Knoevenagel condensation, using cyanoacetamide derivatives and 2-nitroaniline as nucleophiles .
- Characterization : Confirm intermediates via / NMR, FT-IR (e.g., carbonyl peaks at 1680–1720 cm), and LC-MS. X-ray crystallography is critical for resolving stereochemistry, as seen in related naphthalene esters .
Q. How can researchers optimize reaction conditions to improve yields of this compound?
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of nitroaromatic intermediates .
- Catalysis : Use of Lewis acids (e.g., ZnCl) or organocatalysts (e.g., piperidine) for Knoevenagel condensation improves reaction rates .
- Temperature Control : Maintain 60–80°C during esterification to minimize side reactions like hydrolysis .
Advanced Research Questions
Q. What experimental designs are suitable for studying the photostability and environmental fate of this compound?
- Photodegradation Studies : Expose the compound to UV-Vis light (λ = 254–365 nm) in a photoreactor and monitor degradation via HPLC. Compare results under inert (N) vs. aerobic conditions .
- Environmental Simulation : Use OECD 308/309 guidelines to assess hydrolysis, biodegradation, and adsorption in soil/water systems. Quantify metabolites via GC-MS .
- Data Contradictions : If photodegradation rates conflict with computational predictions, re-evaluate solvent polarity effects or matrix interactions (e.g., humic acids) .
Q. How can researchers resolve discrepancies in bioactivity data across different assays?
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives of this compound?
- Derivatization : Synthesize analogs by modifying the ethoxy group (e.g., replacing with methoxy or halogen substituents) and compare bioactivity .
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to correlate electronic properties (HOMO-LUMO gaps) with observed cytotoxicity .
- Crystallographic Insights : Analyze hydrogen-bonding networks (e.g., C=O⋯H-N interactions) to explain solubility differences .
Methodological Challenges
Q. How should researchers address poor solubility in pharmacological assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
